molecular formula C23H20N6O4S B2633259 2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole CAS No. 1112348-42-1

2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole

Cat. No.: B2633259
CAS No.: 1112348-42-1
M. Wt: 476.51
InChI Key: GLTWAMPGXSGJCL-UHFFFAOYSA-N
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Description

2-{[4-(3-Fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole is a synthetic compound of significant interest in medicinal chemistry research, integrating two key pharmacophores: a piperazine ring and a 1H-indole core. The molecular structure, which features a 3-fluorobenzoyl group linked to the piperazine, is strategically designed to mimic structural elements found in potent bioactive molecules. Compounds containing the 3-fluorobenzoylpiperazine moiety have been identified as potent acetylcholinesterase (AChE) inhibitors, with one study reporting a derivative exhibiting an IC50 value of 7.1 nM, significantly more potent than the standard drug donepezil . The indole scaffold is one of the most privileged structures in drug discovery, known for its diverse biological activities, which include antiviral, anti-inflammatory, anticancer, and anticholinesterase properties . The specific molecular architecture of this compound suggests its primary research value lies in its potential as an enzyme inhibitor. Its mechanism of action is hypothesized to involve key interactions within enzyme active sites; the fluorinated aryl ring may engage in π-π stacking with aromatic amino acid residues like Tryptophan, while the carbonyl group could serve as a hydrogen bond acceptor, as seen in similar designed inhibitors . This reagent is distributed as a high-purity chemical for research applications only. It is intended for in vitro studies to investigate its mechanism of action, perform structure-activity relationship (SAR) analysis, and evaluate its potential as a lead compound in various therapeutic areas, including neurodegenerative diseases. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or personal use.

Properties

CAS No.

1112348-42-1

Molecular Formula

C23H20N6O4S

Molecular Weight

476.51

IUPAC Name

6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C23H20N6O4S/c1-3-32-17-10-9-14(11-18(17)31-2)20-25-19(33-28-20)13-34-23-26-21-16(12-24-27-21)22(30)29(23)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,24,27)

InChI Key

GLTWAMPGXSGJCL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole and piperazine precursors. One common method involves the acylation of piperazine with 3-fluorobenzoyl chloride, followed by the coupling of the resulting product with an indole derivative under appropriate reaction conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted indole and piperazine compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core features with several classes of piperazine- and indole-containing molecules. Below is a detailed comparison based on structural motifs, substituent effects, and available biological data.

Core Structure and Substituent Variations
Compound Name Core Structure Substituents on Piperazine/Indole Key Structural Differences Reference
2-{[4-(3-Fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole Indole + piperazine 3-Fluorobenzoyl on piperazine Indole N-H free; direct carbonyl linkage N/A
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline + piperazine Phenylquinoline; methyl ester Quinoline core instead of indole; ester group
3-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1H-indole (3b) Indole + piperazine 2-Fluorophenyl; methyl linkage Methyl linker instead of carbonyl; 2-F substituent
1-Benzyl-3-[4-aryl-piperazinyl]carbonyl-1H-indoles (6a-f) Indole + piperazine Benzyl on indole N; varied aryl Indole N-benzylated; aryl substituents on piperazine

Key Observations :

  • Indole vs.
  • Linker Groups : Carbonyl linkers (as in the target compound) may enhance rigidity and hydrogen-bonding capacity compared to methyl linkers (e.g., 3b in ).
  • Substituent Position : The 3-fluorobenzoyl group on the target compound contrasts with 2-fluorophenyl (3b) or 4-substituted aryl groups (C4–C7 in ), influencing steric and electronic interactions with receptors.
Pharmacokinetic and Physicochemical Properties
  • Metabolic Stability : Fluorine substitution may reduce oxidative metabolism, as seen in ethiprole and fipronil (), though indole N-H could remain a site for glucuronidation.

Biological Activity

2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole is a synthetic compound that integrates the structural features of indole and piperazine, making it a candidate for various therapeutic applications, particularly in the fields of oncology and neurology. The compound's molecular formula is C18H19FN4O2, with a molecular weight of approximately 344.37 g/mol. Its unique structural characteristics contribute to its biological activity, which is the focus of this article.

Structural Characteristics

The compound features:

  • Indole Moiety : A bicyclic structure that is often associated with biological activity.
  • Piperazine Ring : Known for its role in drug design due to its ability to enhance solubility and bioavailability.
  • Fluorobenzoyl Group : This substituent is believed to enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : The compound has shown efficacy against various cancer cell lines, including breast cancer. For instance, it has been reported that similar piperazine derivatives have IC50 values indicating moderate to significant efficacy against human breast cancer cells, comparable to known chemotherapeutics such as Olaparib .
  • PARP1 Inhibition : Compounds related to this structure have been found to inhibit PARP1 activity, which is crucial in cancer treatment as it plays a role in DNA repair mechanisms. The inhibition percentages observed in studies ranged from 53% to 82% at varying concentrations .

The mechanism by which this compound exerts its biological effects may involve:

  • Binding Affinity : Interaction studies suggest that the compound binds effectively to various biological targets, influencing pathways associated with cancer cell proliferation and apoptosis.
  • Cellular Pathways : It may modulate key signaling pathways involved in tumor growth and survival.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
1-(3-fluorobenzoyl)piperazineContains piperazine and fluorobenzoyl but lacks indoleLimited biological versatility
Indole-3-carboxaldehydeContains indole but lacks piperazineFocused on different biological pathways
4-(3-fluorobenzoyl)piperazine-2,6-dioneCombines piperazine and fluorobenzoyl groupsDifferent reactivity due to dione functionality

The dual functionality derived from both indole and piperazine structures enhances the potential for diverse biological activities compared to similar compounds.

Case Studies

A study involving related compounds demonstrated their potential anticancer effects. For instance:

  • Compound 5e showed an IC50 value of 18 μM against breast cancer cells, indicating significant anticancer activity .
  • In another study, derivatives were tested against various cancer lines (MCF-7, HeLa) and exhibited moderate to significant anti-proliferative activities .

Q & A

Q. How can metabolic stability be improved without compromising target affinity?

  • Answer :
  • Isosteric replacement : Substitute the indole NH with a methyl group to reduce CYP450 oxidation .
  • Prodrug design : Mask the carbonyl group as an ester for enhanced oral bioavailability .
  • In Vivo Testing: Pharmacokinetic studies in rodent models (e.g., t1/2_{1/2} extension from 2.1 to 5.3 hours) .

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